

# "physicochemical properties of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine HCl"

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## Compound of Interest

Compound Name: 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride

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An In-depth Technical Guide to the Physicochemical Properties of **2,3,4,5-Tetrahydro-1H-benzo[D]azepine Hydrochloride**

## Introduction

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2,3,4,5-Tetrahydro-1H-benzo[d]azepine serves as a critical intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] The conversion of the parent amine to its hydrochloride (HCl) salt is a fundamental step in drug development. This process is designed to enhance the compound's aqueous solubility, improve its stability, and facilitate handling and formulation, making it more suitable for chemical reactions and biological screening.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine HCl. It is intended for researchers, chemists, and drug development professionals, offering not only essential data but also the scientific rationale behind the analytical methodologies used for its characterization.

## Chemical Identity and Structure

Accurate identification is the foundation of all subsequent scientific investigation. The key identifiers for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine and its hydrochloride salt are summarized

below.

Identifier	Value	Source
IUPAC Name	2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride	[3]
CAS Number	17379-01-0 (for HCl salt)	[4]
4424-20-8 (for free base)	[3][5][6]	
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClN	[4]
Molecular Weight	183.68 g/mol	[4]
Canonical SMILES	C1NCC2=CC=CC=C2C1.[H]Cl	[4]

The structure consists of a benzene ring fused to a seven-membered azepine ring. In the hydrochloride salt, the secondary amine in the azepine ring is protonated, forming an ammonium cation which is ionically bonded to a chloride anion.

Caption: Structure of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine HCl.

## Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical and biological systems.

Property	Value / Description	Rationale & Significance
Appearance	Expected to be a crystalline solid.	The free base is a liquid[5]. Salt formation introduces ionic character, leading to a more ordered crystalline lattice, which typically results in a solid state at room temperature.
Solubility	Enhanced solubility in polar solvents (e.g., water, methanol, DMSO).	The ionic nature of the HCl salt allows for strong ion-dipole interactions with polar solvents, significantly improving solubility over the free base, which is only slightly soluble in methanol and DMSO[2][5]. This is crucial for preparing stock solutions for biological assays.
pKa	10.27 ± 0.20 (Predicted for conjugate acid)	This value corresponds to the pKa of the protonated amine[5]. It indicates that the compound is a moderately strong base and will be >99% protonated and positively charged at physiological pH (~7.4). This has profound implications for receptor interaction and cell membrane permeability.
Stability & Storage	Store in a dark place under an inert atmosphere[5].	The hydrochloride salt is chemically more stable than the free amine, which can be susceptible to oxidation. For long-term integrity, storage in a cool, dry, and dark

environment is recommended  
to prevent degradation.

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## Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the compound.

## Chromatographic Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the purity of pharmaceutical intermediates. A reverse-phase method is typically employed for compounds of moderate polarity like this benzazepine derivative.

Caption: Standard workflow for HPLC-UV purity analysis.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  - Rationale: The C18 stationary phase provides excellent retention and separation for compounds with aromatic rings and moderate polarity.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
  - Rationale: TFA acts as an ion-pairing agent, improving peak shape for basic compounds like amines by minimizing tailing.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
- Gradient Elution:
  - 0-20 min: 10% B to 90% B
  - 20-25 min: Hold at 90% B
  - 25-26 min: 90% B to 10% B

- 26-30 min: Hold at 10% B (re-equilibration)
- Rationale: A gradient elution ensures that impurities with a wide range of polarities are effectively separated and eluted from the column.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
  - Rationale: Maintaining a constant temperature ensures reproducible retention times.
- Detection Wavelength: 254 nm.
  - Rationale: The benzene ring provides strong UV absorbance at this wavelength. A photodiode array (PDA) detector can be used to assess peak purity across multiple wavelengths.
- Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
- Injection Volume: 5 µL.
- Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

## Structural Confirmation by Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

- Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.
- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Rationale: The secondary amine is easily protonated, making it ideal for positive ion detection.
- Mass Analysis: Acquire the full scan spectrum. The expected monoisotopic mass for the protonated free base  $[M+H]^+$  ( $C_{10}H_{14}N^+$ ) is 148.1121 Da.<sup>[7]</sup> The analysis will confirm this mass to within a few parts per million (ppm), validating the molecular formula.

## Identity Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule, confirming the connectivity of atoms in the carbon-hydrogen framework.

- Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide ( $D_2O$ ) or Methanol- $d_4$ .
  - Rationale:  $D_2O$  is a good choice for the highly soluble HCl salt. The acidic N-H protons will exchange with deuterium and may not be visible. Methanol- $d_4$  can also be used and may allow for observation of the N-H protons.
- Acquisition:
  - $^1H$  NMR: Acquire a standard proton spectrum. Expected signals would include distinct multiplets in the aromatic region (for the benzene ring protons) and several signals in the aliphatic region corresponding to the non-equivalent  $CH_2$  groups of the azepine ring.
  - $^{13}C$  NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments, with signals expected in the aromatic region (~120-140 ppm) and the aliphatic region (~20-60 ppm).
- Structural Verification: The chemical shifts, integration values (for  $^1H$ ), and coupling patterns must be consistent with the proposed structure of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine.

## Conclusion

2,3,4,5-Tetrahydro-1H-benzo[d]azepine HCl is a foundational building block for drug discovery. Its physicochemical profile is dominated by the presence of the protonated amine, which imparts high polarity, aqueous solubility, and chemical stability. A thorough characterization

using a suite of modern analytical techniques—including HPLC for purity, HRMS for molecular formula confirmation, and NMR for structural elucidation—is paramount. The protocols and principles outlined in this guide provide a robust framework for scientists to ensure the quality and integrity of this important chemical intermediate, thereby supporting the advancement of medicinal chemistry research.

## References

- PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride.
- Doron Scientific. (2023). **2,3,4,5-Tetrahydro-1H-benzo[d]azepine hydrochloride**.
- PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine.
- PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.
- Aladdin Chemistry. (n.d.). CAS 4424-20-8 MFCD04012620-2,3,4,5-Tetrahydro-1H-Benzo[D]Azepine.
- Ar τόσο, A., & Skalicka-Woźniak, K. (2014). Analytical methods for determination of benzodiazepines. A short review. ResearchGate.
- PubChemLite. (n.d.). 2,3,4,5-tetrahydro-1h-benzo[d]azepine.
- Oakwood Chemical. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine.
- National Institutes of Health. (n.d.). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors.
- MySkinRecipes. (n.d.). 7-Methoxy-**2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride**.

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## Sources

- 1. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride [myskinrecipes.com]
- 2. Buy (S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride (EVT-1484697) | 76209-98-8 [evitachem.com]
- 3. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C<sub>10</sub>H<sub>13</sub>N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. doronscientific.com [doronscientific.com]
- 5. 2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE CAS#: 4424-20-8 [chemicalbook.com]

- 6. CAS 4424-20-8 MFCD04012620-2,3,4,5-Tetrahydro-1H-Benzo[D]Azepine 2,3,4,5-四氢-1H-苯并[d]氮杂卓 -LabNovo [[do.labnovo.com](https://doi.org/10.26434/chemrxiv-2019-08-01-labnovo)]
- 7. PubChemLite - 2,3,4,5-tetrahydro-1h-benzo[d]azepine (C10H13N) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu)]
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